4-tert-Butylcatechol
Overview
Description
4-tert-Butylcatechol (TBC) is an organic chemical compound which is a derivative of catechol . It is widely utilized as an inhibitor in the polymerization of butadiene, styrene, vinyl acetate, and other reactive monomers . It also plays an important role in the synthesis of tungsten oxide nanoparticles by nonaqueous sol-gel process .
Synthesis Analysis
TBC is added as a stabilizer and polymerization inhibitor to butadiene, styrene, and other reactive monomer streams . It is also used as a stabilizer in the manufacture of polyurethane foam . The antipolymer and antioxidant activity of stable nitroxide radicals (SNRs) and phenolics in styrene polymerization were studied by density functional theory (DFT) calculation and experimental approach .Molecular Structure Analysis
The molecular structure of TBC can be represented as (CH3)3CC6H3-1,2-(OH)2 . More detailed information about its structure can be found in the NIST Chemistry WebBook .Chemical Reactions Analysis
TBC undergoes electrochemical trimerization via anodic oxidation . The mechanism of this reaction has been studied using cyclic voltammetry and controlled-potential coulometry .Physical and Chemical Properties Analysis
TBC has a molecular weight of 166.22 g/mol . It has a melting point of 52-55 °C and a boiling point of 285 °C . It is soluble in methanol .Scientific Research Applications
Electrochemical Synthesis and Analysis
- Electrochemical Trimerization : The electrochemical trimerization of 4-tert-butylcatechol through anodic oxidation in aqueous solutions has been studied, offering a method for the synthesis of new trimers in good yield and purity (Nematollahi, Rafiee, & Samadi-Maybodi, 2004).
- Oxidative Coupling in Electrochemistry : Research on the electrochemical oxidation of this compound in the presence of benzenamines indicates its potential for synthesizing aminoquinones through an oxidative coupling process (Nematollahi, Feyzi Barnaji, Salehzadeh, & Varmaghani, 2014).
Nanoparticle Functionalization
- Surface Functionalization of Nanoparticles : this compound has been utilized in nonaqueous in situ functionalization of titania nanoparticles, demonstrating its role in modifying surface and solubility properties (Niederberger et al., 2004).
Photodegradation Studies
- Photodegradation of 4-tert-Butylphenol : The study of the photodegradation of 4-tert-butylphenol has shown the formation of this compound as a by-product, providing insights into the degradation pathways and environmental impact of this compound (Wu et al., 2016).
Rotational Motion Investigation
- Probing Rotational Motion : Research on the rotational motion in this compound using photofragmentation dynamics provides a deeper understanding of its molecular behavior (Staniforth, Young, & Stavros, 2015).
Enzymatic Studies
- Tyrosinase Activity : The effect of this compound on the enzymatic activity of tyrosinase has been studied, revealing its potential impact on biological processes (Rodríguez-López et al., 2001).
Chemical Synthesis and Analysis
- Electrochemical Sulfonylation : The study of electrochemical oxidation of this compound in the presence of benzenesulfinic acids shows its potential for forming arylsulfonylbenzenediols (Nematollahi, Rahchamani, & Malekzadeh, 2003).
- Radical Chain Reduction : Research demonstrates the use of this compound in the radical chain reduction of alkylboron compounds, highlighting its role in organic synthesis (Villa, Povie, & Renaud, 2011).
Mechanism of Action
Target of Action
4-tert-Butylcatechol (TBC) is an organic chemical compound which is a derivative of catechol . It primarily targets reactive monomer streams such as butadiene, styrene, vinyl acetate, and divinylbenzene . It acts as a stabilizer and polymerization inhibitor, preventing these monomers from undergoing unwanted reactions .
Mode of Action
TBC interacts with its targets by inhibiting their polymerization. This means it prevents the reactive monomers from linking together to form polymers . It’s worth noting that TBC is 25 times more effective than hydroquinone at 60 °C for inhibiting polymerization .
Biochemical Pathways
Its primary function as a polymerization inhibitor suggests that it interferes with the pathways leading to the formation of polymers from reactive monomers .
Result of Action
The primary result of TBC’s action is the prevention of polymerization in reactive monomer streams . This helps maintain the stability of these substances and prevents unwanted reactions. It’s also used as a stabilizer in the manufacture of polyurethane foam .
Action Environment
The efficacy and stability of TBC can be influenced by environmental factors such as temperature. For instance, TBC is known to be more effective as a polymerization inhibitor at higher temperatures . .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4-tert-Butylcatechol plays a significant role in biochemical reactions. It acts as an inhibitor in the polymerization of butadiene, styrene, vinyl acetate, and other reactive monomers . It also inhibits the activity of tyrosinase at concentrations higher than 1×10 −3 M .
Cellular Effects
It is known that it can influence cell function by inhibiting certain enzymes, such as tyrosinase .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibitory action on certain enzymes. For instance, it inhibits the activity of tyrosinase, an enzyme crucial for the production of melanin .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been tested as an inhibitor of undesired polymerization during the processing of liquid pyrolysis products and has shown high efficiency .
Metabolic Pathways
It is known to be involved in the inhibition of tyrosinase, an enzyme that plays a key role in the metabolic pathway of melanin production .
Properties
IUPAC Name |
4-tert-butylbenzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6,11-12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XESZUVZBAMCAEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5024687 | |
Record name | 4-tert-Butylcatechol | |
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Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Gas or Vapor; Liquid; Other Solid, White solid; [CHEMINFO] White or tan, odorless crystalline solid; [MSDSonline] | |
Record name | 1,2-Benzenediol, 4-(1,1-dimethylethyl)- | |
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Record name | 4-tert-Butylcatechol | |
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Flash Point |
130 °C | |
Record name | 4-tert-Butylcatechol | |
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Vapor Pressure |
0.0028 [mmHg] | |
Record name | 4-tert-Butylcatechol | |
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CAS No. |
98-29-3 | |
Record name | 4-tert-Butylcatechol | |
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Record name | p-tert-Butyl catechol | |
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Record name | 4-tert-Butylcatechol | |
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Record name | 1,2-Benzenediol, 4-(1,1-dimethylethyl)- | |
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Record name | 4-tert-Butylcatechol | |
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Record name | 4-tert-butylpyrocatechol | |
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Record name | 4-TERT-BUTYLCATECHOL | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 4-tert-Butylcatechol (4-TBC) primarily acts as a reducing agent and a radical scavenger. Its activity is based on the two hydroxyl groups on the benzene ring, allowing it to donate hydrogen atoms readily. This property makes it useful for several applications, including:
- Tyrosinase Inhibition: 4-TBC inhibits tyrosinase by interacting with its dicopper center, preventing the enzyme from catalyzing the oxidation of phenols to quinones. This inhibition is relevant to melanin production and is investigated for its depigmenting properties. [, , , ]
- Antioxidant Activity: 4-TBC can scavenge free radicals, effectively interrupting radical chain reactions. This antioxidant activity is explored for potential applications in various fields, including material science and potentially in mitigating oxidative stress in biological systems. [, ]
- Hydrogen Atom Donation in Chemical Synthesis: 4-TBC, often combined with trialkylboranes, acts as an efficient hydrogen atom donor in radical reactions, facilitating the reduction of alkyl halides and promoting radical cyclizations. []
A:
ANone: 4-TBC exhibits compatibility with a range of materials and solvents.
- Solvent Compatibility: It is soluble in common organic solvents like diethyl ether, dichloromethane, and dimethylformamide. [, , ]
- Applications under Various Conditions:
- Polymer Industry: Used as a stabilizer and antioxidant in polymers to prevent degradation due to oxidation. [, ]
- Chemical Synthesis: Utilized as a reagent in organic synthesis, particularly in radical reactions where a controlled source of hydrogen atoms is required. []
- Material Science: Incorporated into materials like titania nanoparticles to modify their surface properties and solubility. []
ANone: 4-TBC itself doesn't function as a typical catalyst. Instead, it acts as a co-catalyst or a reagent in various catalytic processes.
- Cooperative Catalysis: 4-TBC, alongside polymer-immobilized Pt/Ir alloyed nanoclusters, enhances the aerobic oxidation of amines to imines. This suggests a synergistic effect where 4-TBC participates in electron transfer processes, potentially acting as an electron shuttle. []
- Hydrogen Atom Transfer Agent: In radical reactions, 4-TBC donates hydrogen atoms, enabling the reduction of organic halides or the formation of carbon-carbon bonds in cyclization reactions. The selectivity in these reactions often depends on the reaction conditions and the other reagents involved. []
ANone: Yes, computational methods have been used to study 4-TBC.
- Funnel Metadynamics: This method was employed to simulate and understand the binding of 4-TBC and its derivatives to human peroxiredoxin 5, providing insights into their inhibitory activity and binding mechanisms. []
ANone: SAR studies are crucial to understanding how structural features of 4-TBC influence its biological and chemical properties.
- Position of Substituents: The position of the tert-butyl group can influence the molecule's steric hindrance, impacting its interaction with enzymes like tyrosinase. For example, studies have shown that 4-TBC is a better tyrosinase inhibitor compared to catechol, suggesting the tert-butyl group at the 4-position favors binding. []
ANone: While 4-TBC is generally stable, its formulation can impact its long-term stability and effectiveness.
ANone: While specific SHE regulations might vary between countries and regions, it's crucial to handle 4-TBC with care, as with all chemicals.
ANone: 4-TBC's use in various applications raises concerns about its potential environmental impact.
- Mitigation Strategies:
ANone: Exploring alternatives to 4-TBC is essential for sustainability and potentially finding more effective solutions.
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